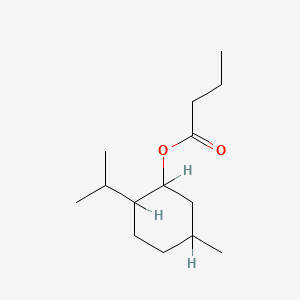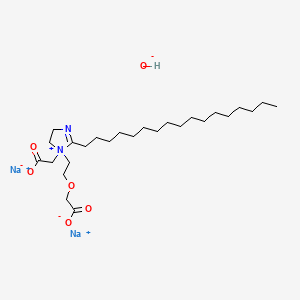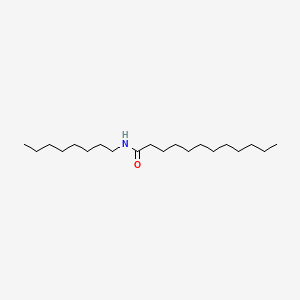![molecular formula C5H7Cl3F4OSi B1617072 Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane CAS No. 756-76-3](/img/structure/B1617072.png)
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
Overview
Description
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is a chemical compound with the molecular formula C5H7Cl3F4OSi and a molecular weight of 293.547 g/mol . This compound is a silane derivative, characterized by the presence of three chlorine atoms and a tetrafluoroethoxy group attached to a propyl chain. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)propyl alcohol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction can be represented as follows:
3-(1,1,2,2-tetrafluoroethoxy)propyl alcohol+Trichlorosilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is typically catalyzed by a Lewis acid to enhance the yield and purity of the product. The resulting compound is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Hydroxylamine, alcohols, amines.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Anhydrous solvents like toluene or dichloromethane.
Major Products:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Scientific Research Applications
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is widely used in scientific research due to its versatility:
Chemistry: Used as a precursor in the synthesis of fluorinated silanes and siloxanes, which are important in the development of advanced materials.
Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties, which is useful in bioassays and microfluidic devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane primarily involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a valuable reagent in the formation of siloxane and silane linkages. These linkages are crucial in the development of materials with unique mechanical and chemical properties.
Comparison with Similar Compounds
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
- Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Comparison: Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is unique due to its shorter propyl chain and the presence of a tetrafluoroethoxy group, which imparts distinct chemical properties such as higher reactivity and different solubility characteristics compared to its longer-chain counterparts. These differences make it more suitable for specific applications where shorter chain lengths and higher fluorine content are advantageous.
Properties
IUPAC Name |
trichloro-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3F4OSi/c6-14(7,8)3-1-2-13-5(11,12)4(9)10/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQVRKHADNPCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3F4OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226506 | |
| Record name | Trichloro(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-76-3 | |
| Record name | Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloro(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA55RYK43P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


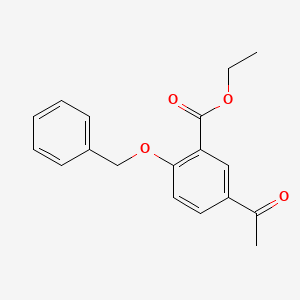

![Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt](/img/structure/B1616993.png)
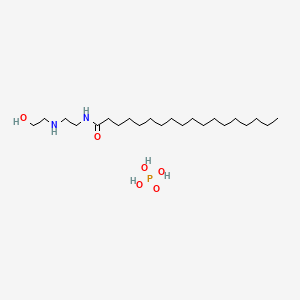
![4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone](/img/structure/B1617000.png)
